Methyl benzo[d]isothiazole-6-carboxylate
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Overview
Description
Methyl benzo[d]isothiazole-6-carboxylate is a heterocyclic compound that contains a benzene ring fused to an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazoles, including methyl benzo[d]isothiazole-6-carboxylate, can be achieved through several methods. One common approach involves the cyclization of ortho-aminothiophenol derivatives with carbon disulfide, followed by oxidation . Another method includes the reaction of ortho-haloanilines with sulfur sources under basic conditions . These reactions typically require specific catalysts and solvents to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl benzo[d]isothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings .
Scientific Research Applications
Methyl benzo[d]isothiazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of methyl benzo[d]isothiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazole: A parent compound with similar structural features.
Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom in the ring.
Isoxazole: A related compound with an oxygen atom instead of sulfur in the ring.
Uniqueness
Methyl benzo[d]isothiazole-6-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications .
Biological Activity
Methyl benzo[d]isothiazole-6-carboxylate is a compound belonging to the class of benzo[d]isothiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H7NO2S and features a benzo[d]isothiazole core with a carboxylate group. The structure contributes to its reactivity and biological activity, making it a valuable scaffold in medicinal chemistry.
Antimicrobial Activity
Research has shown that derivatives of benzo[d]isothiazole exhibit significant antimicrobial properties. This compound has been evaluated for its antibacterial activity against various strains of bacteria.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 μg/mL |
Escherichia coli | 16 μg/mL |
Pseudomonas aeruginosa | 32 μg/mL |
Klebsiella pneumoniae | 16 μg/mL |
These findings indicate that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Antiproliferative Activity
The antiproliferative effects of this compound have been assessed in various cancer cell lines. Studies indicate that this compound can inhibit the growth of leukemia cell lines, suggesting potential as an anticancer agent.
Table 2: Antiproliferative Effects on Cancer Cell Lines
Cell Line | IC50 (μM) |
---|---|
Human CD4+ lymphocytes | 4-9 |
Leukemia cell lines | 5-15 |
Solid tumor-derived cells | 10-20 |
The compound exhibited cytotoxicity against human CD4+ lymphocytes, which are crucial in HIV infection studies, indicating a dual role in both anticancer and potential antiviral applications .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to act as an enzyme inhibitor by binding to active sites, thus blocking enzymatic activity. This property is particularly relevant in the context of bacterial DNA gyrase inhibition, which is crucial for bacterial replication .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various benzo[d]isothiazole derivatives, including this compound. Results showed significant inhibition against E. coli and S. aureus, with enhanced activity noted in iron-depleted environments, suggesting improved uptake into bacterial cells .
- Anticancer Potential : Another investigation focused on the antiproliferative effects of this compound derivatives against multiple cancer cell lines. The study highlighted that while some derivatives showed promising results, the compound's cytotoxicity towards healthy cells necessitates further optimization for therapeutic use .
- Molecular Modeling Studies : Molecular dynamics simulations have been employed to understand the binding interactions of this compound with target enzymes. These studies provide insights into its binding affinity and potential modifications to enhance efficacy .
Properties
Molecular Formula |
C9H7NO2S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
methyl 1,2-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-7-5-10-13-8(7)4-6/h2-5H,1H3 |
InChI Key |
JZHQODHZJHUKDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=NS2 |
Origin of Product |
United States |
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